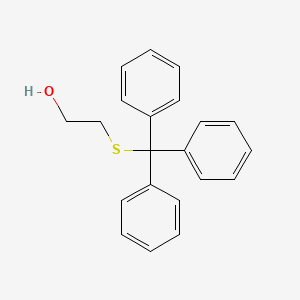

2-(Tritylsulfanyl)ethanol

CAS No.: 29167-28-0

Cat. No.: VC7965299

Molecular Formula: C21H20OS

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29167-28-0 |

|---|---|

| Molecular Formula | C21H20OS |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2-tritylsulfanylethanol |

| Standard InChI | InChI=1S/C21H20OS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |

| Standard InChI Key | OSBZFOJENKWGPX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO |

Introduction

2-(Tritylsulfanyl)ethanol, also known as ethanol, 2-[(triphenylmethyl)thio]-, is a chemical compound with the molecular formula C21H20OS and a molecular weight of 320.4 g/mol . It is identified by the CAS number 29167-28-0 and PubChem CID 279370 . This compound is of interest in organic chemistry due to its unique structure and potential applications.

Synonyms

-

2-(Tritylsulfanyl)ethanol

-

2-(Tritylthio)ethanol

-

Ethanol, 2-[(triphenylmethyl)thio]-

-

2-Tritylsulfanylethanol

Synthesis and Reactions

2-(Tritylsulfanyl)ethanol is used as a reactant in the synthesis of various organic compounds. For example, it can be used to prepare esters like 2-(tritylsulfanyl)ethyl 3-iodobenzoate and 2-(tritylsulfanyl)ethyl 2-iodobenzoate through reactions with iodobenzoic acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Synthesis Example

-

Reactants: 3-Iodobenzoic acid, DCC, DMAP, 2-(Tritylsulfanyl)ethanol

-

Solvent: Tetrahydrofuran (THF)

-

Conditions: Stirred for 36 hours

-

Purification: Column chromatography with petroleum ether–acetone (2:1) as the eluent

Applications and Research Findings

While specific biological activities or applications of 2-(Tritylsulfanyl)ethanol are not widely documented, its use in organic synthesis suggests potential utility in the development of pharmaceuticals or materials science. The triphenylmethyl group is known for its protective properties in organic synthesis, which might be leveraged in various chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume